2,6-Dimethyl-7-octene-2,3,6-triol
Description
Contextualization within Natural Products Chemistry and Terpenoid Classification
2,6-Dimethyl-7-octene-2,3,6-triol is classified as an acyclic monoterpenoid polyol. openagrar.denih.gov Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Monoterpenoids, specifically, consist of two isoprene units, giving them a C10 carbon skeleton. The "acyclic" designation indicates that its carbon chain does not form a ring structure. As a "polyol," it possesses multiple hydroxyl (-OH) functional groups; in this case, it is a triol with three such groups.
This compound is considered a derivative of linalool (B1675412), a common monoterpene alcohol found in many flowers and spice plants. The biosynthesis of such monoterpenoids in plants occurs through two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.gov These pathways produce the fundamental five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then assembled into larger terpenoid structures. The formation of linalool itself is catalyzed by linalool synthase from geranyl pyrophosphate (GPP), a direct product of IPP and DMAPP condensation. hmdb.ca Subsequent enzymatic oxidations and hydroxylations of linalool are believed to lead to the formation of this compound. This compound has been identified as a natural constituent in sources such as papaya (Carica papaya) and as a component in the hydrolysates of grapes (Vitis vinifera).
Significance and Research Rationale
The primary driver for research into this compound stems from its potential biological activities. Notably, there are reports suggesting it possesses anti-HIV activity. Some sources indicate its isolation from the fruit of Cnidium monnieri, a plant used in traditional Chinese medicine, in studies investigating compounds with anti-HIV properties. Terpenoids as a class have been a significant focus of anti-HIV research, with various compounds showing the ability to interfere with different stages of the viral life cycle. nih.gov
Beyond this, as a component of grapes and other fruits, its study is relevant to food chemistry and the understanding of flavor and aroma profiles. The oxygenated derivatives of linalool, including this triol, can influence the sensory characteristics of wine and other food products.
Structural Elucidation and Stereoisomeric Considerations
The structure of this compound (C₁₀H₂₀O₃) contains two stereocenters, at carbons 3 and 6. This gives rise to four possible stereoisomers (two pairs of enantiomers). The elucidation of the specific stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities and sensory properties. The general approach to determining the structure of such natural products involves a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
While the racemic compound has been identified, detailed published research specifically elucidating the individual stereoisomers is scarce. The following subsections describe the specific stereoisomers based on their chemical structure, though detailed experimental data for their individual isolation and characterization from natural sources are not widely available in the scientific literature.
This diastereomer has the (R) configuration at both the C-3 and C-6 positions. The determination of its absolute configuration would typically require either stereoselective synthesis from a chiral precursor of known configuration or separation of the racemic mixture followed by analysis using techniques like X-ray crystallography or comparison of its optical rotation and chromatographic behavior with a synthesized standard. Enantioselective GC-MS is a powerful tool for separating and identifying different stereoisomers of volatile compounds like terpenoids in complex mixtures. nih.gov
This diastereomer possesses the (S) configuration at the C-3 position and the (R) configuration at the C-6 position. Similar to its (3R,6R) counterpart, its definitive structural elucidation would depend on stereospecific analytical methods. The relationship between this isomer and the (3R,6R) isomer is that they are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This difference in spatial arrangement of the hydroxyl groups can lead to different physical properties and biological activities.
Chemical Compound Information
| Compound Name |
| This compound |
| Linalool |
| Geranyl pyrophosphate |
| Isopentenyl pyrophosphate |
| Dimethylallyl pyrophosphate |
| (3R,6R)-2,6-Dimethyl-7-octene-2,3,6-triol |
| (3S,6R)-2,6-Dimethyl-7-octene-2,3,6-triol |
Compound Data Table
| Identifier | Data |
| IUPAC Name | 2,6-dimethyloct-7-ene-2,3,6-triol |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.26 g/mol |
| CAS Number | 73815-21-1 |
| ChEBI ID | 171754 |
| PubChem CID | 15241411 |
Properties
IUPAC Name |
2,6-dimethyloct-7-ene-2,3,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYFGLAROLNGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCC(C)(C=C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570395 | |
| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73815-21-1 | |
| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73815-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Distribution in Biological Systems
Plant Sources and Phytochemical Investigations
This monoterpenoid has been identified as a constituent of various plants, highlighting its distribution across different plant families.
While the berries of Piper cubeba, commonly known as cubeb pepper, are rich in various terpenoids, the specific isolation of 2,6-Dimethyl-7-octene-2,3,6-triol has not been prominently reported in available scientific literature. Extensive analyses of the essential oil and extracts of Piper cubeba have primarily identified other major terpenoid components.
A study focused on the chemical constituents of Salvia dominica has successfully isolated this compound from this plant species. The research, which aimed to identify various compounds from the plant, reported the structural elucidation of this monoterpenoid triol among other constituents.
The fruit of Cnidium monnieri has been found to contain a monoterpenoid glycoside which, upon enzymatic hydrolysis, yields the aglycone 3,7-dimethyloct-1-ene-3,6,7-triol. This aglycone is a synonym for this compound, confirming the presence of this compound's scaffold in the plant.
Investigations into the volatile compounds of papaya (Carica papaya) fruit have led to the identification of this compound. This compound contributes to the complex aroma profile of the fruit.
Table 1: Plant Sources of this compound
| Plant Species | Common Name | Part(s) Studied | Finding |
| Piper cubeba | Cubeb Pepper | Berries | Not explicitly reported in major constituent analyses. |
| Salvia dominica | - | - | Isolated as a constituent. |
| Cnidium monnieri | Monnieri's snowparsley | Fruit | Identified as the aglycone of a monoterpenoid glycoside. |
| Carica papaya | Papaya | Fruit | Identified as a volatile compound. |
Detection in Mammalian Biofluids
Beyond the plant kingdom, this compound has also been identified within the human body.
The compound this compound has been detected in human blood plasma. Its presence is documented in the ChEBI (Chemical Entities of Biological Interest) database, indicating it as a component of human metabolome.
Table 2: Detection of this compound in Human Biofluids
| Species | Biofluid | Database/Study |
| Homo sapiens | Blood Plasma | ChEBI |
Unveiling the Presence of this compound in Human Biological Systems
The chemical compound this compound, a derivative of the commonly occurring monoterpenoid linalool (B1675412), has been identified in pooled human biological samples, pointing to its role as a metabolite in human physiology. This article delves into the occurrence and distribution of this compound in biological systems, with a specific focus on its detection in pooled samples.
Occurrence in Pooled Biological Samples
Scientific investigations have confirmed the presence of this compound in human biological fluids. It is cataloged in the Human Metabolome Database (HMDB) under the identifier HMDB0038186 and in the Chemical Entities of Biological Interest (ChEBI) database as CHEBI:171754. ebi.ac.uknih.gov
Notably, this compound has been detected in pooled human samples, including blood plasma and urine. ebi.ac.uk The detection in pooled samples, which are combined from multiple individuals, suggests a common presence of this metabolite across the population.
The presence of this compound in urine is further supported by studies on the urinary excretion of linalool metabolites. Following the consumption of a curry dish containing linalool, a study observed the excretion of its metabolites in urine, with concentrations of linalool itself reaching up to 6 µg g⁻¹ creatinine. This indicates that dietary intake of linalool leads to its metabolism and subsequent excretion of its derivatives, such as this compound.
Interactive Data Table: Occurrence of this compound in Pooled Biological Samples
| Biological Sample | Database ID | Study Reference | Notes |
| Pooled human sample | CHEBI:171754 | MetaboLights | Found in pooled samples. ebi.ac.uk |
| Blood Plasma | CHEBI:171754 | MetaboLights | Detected in human blood plasma. ebi.ac.uk |
| Urine | HMDB0038186 | MTBLS28 | Identified in a large-scale human urine metabolomics study. ebi.ac.uknih.gov |
Biosynthetic Pathways and Chemical Transformations
The formation of 2,6-dimethyl-7-octene-2,3,6-triol is intricately linked to the metabolism of other terpenoids, particularly the monoterpene alcohol linalool (B1675412). Its presence in nature is a result of a series of oxidative and transformative reactions.
Linalool and Oxygenated Linalool Derivatives
This compound is biosynthetically derived from linalool, a common monoterpene in many fruits and flowers. The biogenesis involves a series of oxidation reactions. In papaya (Carica papaya L.) fruit volatiles, for instance, this triol has been identified alongside a suite of other oxygenated linalool derivatives. These findings suggest a common metabolic pathway originating from linalool.
Key oxygenated linalool derivatives that serve as intermediates or are formed through parallel pathways include:
6,7-Epoxy-linalool
2,6-Dimethyl-1,7-octadiene-3,6-diol
2,6-Dimethyl-3,7-octadiene-2,6-diol
(E)- and (Z)-2,6-Dimethyl-2,7-octadiene-1,6-diol
The presence of these compounds alongside this compound points towards a complex network of enzymatic processes that modify the initial linalool structure.
Biogenetic Pathways of Formation and Metabolization
The biogenetic pathway to this compound from linalool is a multi-step enzymatic process. This transformation is part of the broader metabolism of monoterpenes in plants, which serves various ecological functions. The initial step is the epoxidation of linalool at the 6,7-double bond to form 6,7-epoxy-linalool. This is followed by a hydrolytic cleavage of the epoxide ring, which can lead to the formation of a diol. Subsequent enzymatic hydroxylations at other positions of the carbon skeleton can then yield the triol.
The metabolization of these oxygenated linalool derivatives can also lead to the formation of various furanoid and pyranoid forms of linalool oxides. These cyclic ethers are often responsible for the characteristic floral and fruity aromas of many plants.
Enzymatic and Acid-Catalyzed Transformations
Once formed, this compound and its precursors can undergo further transformations, driven by either enzymatic activity or the acidic conditions prevalent in many natural matrices, such as fruit juices.
Enzymatic Hydrolysis of Glycosylated Terpenes
The enzymes responsible for this cleavage are typically glycosidases, which break the glycosidic bond between the sugar moiety and the terpene alcohol. nih.govresearchgate.net The release of the volatile terpene is often a slow process that can occur during fruit ripening, processing, or aging of products like wine. nih.gov
Acid-Catalyzed Hydrolysis and Rearrangement Mechanisms in Complex Matrices
In acidic environments such as fruit juices, the glycosidic precursors of this compound can also undergo acid-catalyzed hydrolysis. nih.govresearchgate.net However, unlike enzymatic hydrolysis which is highly specific, acid catalysis can lead to a variety of rearrangements of the released aglycone.
For an acyclic terpene triol like this compound, the acidic conditions can promote intramolecular cyclization reactions. Protonation of one of the hydroxyl groups, followed by the loss of a water molecule, can generate a carbocation intermediate. This carbocation can then be attacked by another hydroxyl group within the same molecule, leading to the formation of a cyclic ether. The specific ring size (e.g., furanoid or pyranoid) will depend on the relative positions of the reacting hydroxyl groups and the stability of the resulting ring structure. Such acid-catalyzed cyclizations are known to contribute to the formation of potent aroma compounds like linalool oxides from their acyclic precursors.
Relationship to Norisoprenoid Metabolism
Norisoprenoids are a class of aromatic compounds that are structurally related to terpenes but have a smaller carbon skeleton (typically C13). They are important contributors to the aroma of many fruits and wines, imparting floral and fruity notes. The primary route for the biosynthesis of C13-norisoprenoids is the enzymatic or photochemical degradation of C40-carotenoids. oeno-one.euresearchgate.netenartis.com
Formation of C13-Norisoprenoids
C13-norisoprenoids are a significant group of aroma compounds derived from the oxidative degradation of C40 carotenoids, such as β-carotene and lutein. This degradation can occur through enzymatic pathways, involving enzymes like carotenoid cleavage dioxygenases (CCDs), or through photochemical reactions. These processes break down the larger carotenoid molecules into smaller, often volatile, fragments, including the C13-norisoprenoid skeleton.
While the precise, step-by-step enzymatic pathway leading to this compound is not yet fully elucidated in scientific literature, it is understood to be one of the many polyhydroxylated C13-norisoprenoid precursors that are formed during this breakdown. These precursors are often found in a glycosidically bound, non-volatile form within plants, such as in grape berries. This binding to sugar moieties renders them aromatically inactive until they are released through hydrolysis.
Influence on Aroma-Related Compound Profiles
The true significance of this compound lies in its role as a precursor to a range of potent aroma compounds. This transformation is often initiated by the acidic conditions found in environments like wine.
Acid-Catalyzed Transformations:
During winemaking and aging, the acidic environment of the wine facilitates the hydrolysis of the glycosidically bound precursors, releasing the free this compound. This free triol can then undergo further acid-catalyzed rearrangements to form a variety of volatile and aromatic compounds. For instance, research has shown that the acid-catalyzed hydrolysis of this compound can lead to the formation of cyclic ethers with distinct aromas, such as:
Neroloxide: Possesses a floral, rosy, and slightly citrusy aroma.
Roseoxide: Contributes a characteristic rose-like and geranium-like scent.
Anhydrofuran and Anhydropyran forms of linalool oxides: These compounds can contribute a range of floral and fruity notes.
The presence and concentration of this compound in grapes can, therefore, have a significant downstream effect on the final aroma profile of the wine. For example, this compound has been identified in grape varieties like Tămâioasă românească, contributing to the potential for the development of a complex and desirable aromatic bouquet during vinification and aging. iuls.ro
Influence on Wine Aroma:
The transformation of this compound and other C13-norisoprenoid precursors is a key factor in the development of the "bottle bouquet" of many wines. The slow, acid-catalyzed release and subsequent rearrangement of these compounds contribute to the evolution of the wine's aroma over time, adding layers of complexity and nuance. The specific aroma compounds formed and their concentrations will depend on various factors, including the initial concentration of the precursor in the grapes, the pH of the wine, and the aging conditions.
Biological and Biochemical Activities
Reported Bioactivity Studies
Research has indicated that 2,6-Dimethyl-7-octene-2,3,6-triol, also known by its synonym 3,7-Dimethyloct-1-ene-3,6,7-triol, exhibits anti-HIV activity. This discovery has led to its use in studies focused on the isolation of this potentially therapeutic compound from natural sources, such as the fruit of Cnidium monnieri. The investigation into its specific mechanisms of action is an area of ongoing research.
In the broader context of life science, this compound has been identified as a natural constituent in various plants. It is known to be sourced from the herbs of Piper cubeba (cubeb pepper) and has been identified as one of the oxygenated terpenoids derived from linalool (B1675412) in papaya (Carica papaya) fruit volatiles. chemfaces.com
Furthermore, compounds with similar structures have been shown to play significant roles in insect communication. For instance, the related compound 2,6-dimethyl-7-octene-1,6-diol acts as a sex pheromone for the parasitic wasp Urolepis rufipes. researchgate.net This suggests a potential for this class of compounds to be involved in complex biological interactions.
Role in Sensory and Organoleptic Properties
In the realm of food chemistry, particularly in enology, this compound is recognized as a precursor to various aromatic compounds. While not aroma-active itself, its transformation during the winemaking process can significantly influence the final sensory profile of the wine.
Synthetic Methodologies and Chemoenzymatic Approaches
Chemical Synthesis Routes
The chemical synthesis of a molecule like 2,6-dimethyl-7-octene-2,3,6-triol would likely originate from readily available terpene feedstocks, such as linalool (B1675412) or geraniol. The key transformations would involve the introduction of hydroxyl groups at specific positions of the carbon skeleton.
General Principles of Chemical Synthesis
The fundamental approach to synthesizing this compound would involve a series of functional group interconversions and carbon-carbon bond formations, starting from a suitable precursor. A logical starting material is the tertiary alcohol linalool (3,7-dimethylocta-1,6-dien-3-ol), which already contains one of the three hydroxyl groups and the correct carbon skeleton. ebi.ac.uk The primary challenge lies in the selective hydroxylation of the two double bonds to introduce the remaining hydroxyl groups at positions 2, 3, and 6.
A plausible synthetic sequence could involve:
Protection of the existing tertiary alcohol: To prevent unwanted side reactions, the hydroxyl group of linalool would likely be protected using a suitable protecting group.
Regioselective epoxidation or dihydroxylation: The two double bonds in the protected linalool offer different reactivities. The trisubstituted double bond is more electron-rich and thus more susceptible to electrophilic attack. This allows for regioselective epoxidation or dihydroxylation.
Stereocontrolled dihydroxylation: The formation of the vicinal diol at the 2,3-position requires a dihydroxylation reaction. The stereochemistry of this diol can be controlled by the choice of reagents and catalysts.
Hydroxylation of the second double bond: The remaining double bond would then be hydroxylated to introduce the final hydroxyl group at the 6-position.
Deprotection: Removal of the protecting group would yield the final triol.
Application of Specific Catalysts in Synthesis
The selective introduction of hydroxyl groups is heavily reliant on the choice of catalysts. For the dihydroxylation of the double bond to form the 2,3-diol, osmium tetroxide (OsO₄) is a highly reliable reagent for syn-dihydroxylation. wikipedia.orgpharmaffiliates.com Due to its toxicity and expense, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant.
Common co-oxidants for catalytic osmylation include:
N-methylmorpholine N-oxide (NMO)
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) wikipedia.org
Ruthenium-based catalysts, such as ruthenium(III) chloride (RuCl₃) with an oxidant like sodium periodate (B1199274) (NaIO₄), can also be employed for dihydroxylation, sometimes offering different reactivity profiles and selectivities.
Stereoselective Synthesis Strategies
The presence of multiple stereocenters in this compound (at C2, C3, and C6) means that several diastereomers are possible. The stereoselective synthesis of a specific diastereomer is a significant challenge, requiring careful selection of chiral catalysts and reaction conditions.
Approaches for Diastereoisomer Preparation
The control of stereochemistry during the synthesis of the vicinal diol at positions 2 and 3 is crucial for obtaining specific diastereomers. The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective and diastereoselective synthesis of vicinal diols from alkenes. wikipedia.orgnumberanalytics.com
This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.org The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol.
For a chiral substrate like a protected linalool derivative, the inherent chirality of the molecule can influence the stereochemical outcome of the dihydroxylation, a phenomenon known as substrate-controlled diastereoselectivity. However, in many cases, the use of a powerful chiral catalyst like the Sharpless AD-mix reagents can override the substrate's inherent preference, leading to high diastereoselectivity for the desired isomer. This is known as reagent-controlled diastereoselectivity.
A hypothetical approach to a specific diastereomer of this compound could involve the Sharpless Asymmetric Dihydroxylation of a protected form of 2,6-dimethylocta-2,7-dien-6-ol. The choice of AD-mix-α or AD-mix-β would determine the absolute configuration of the newly formed stereocenters at C2 and C3.
The stereochemistry at C6 would depend on the enantiomer of the starting material or could be established through other stereoselective reactions. For instance, the synthesis of all eight stereoisomers of the related linalool oxides has been achieved starting from the individual enantiomers of linalool, demonstrating that complex mixtures of diastereomers can be synthesized and separated. mdpi.comresearchgate.net
Table 1: Proposed Catalytic Systems for Dihydroxylation
| Catalyst System | Reagents | Expected Stereochemistry |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | syn-dihydroxylation |
| Sharpless Asymmetric Dihydroxylation (AD-mix-α) | Catalytic OsO₄, K₃[Fe(CN)₆], K₂CO₃, MeSO₂NH₂, (DHQ)₂PHAL | Enantioselective syn-dihydroxylation |
| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | Catalytic OsO₄, K₃[Fe(CN)₆], K₂CO₃, MeSO₂NH₂, (DHQD)₂PHAL | Enantioselective syn-dihydroxylation |
| Ruthenium-catalyzed Dihydroxylation | Catalytic RuCl₃, NaIO₄ | syn-dihydroxylation |
Advanced Analytical Techniques for Research Characterization and Quantification
Chromatographic Methodologies
Chromatographic techniques are fundamental for the separation of 2,6-Dimethyl-7-octene-2,3,6-triol from complex mixtures, enabling its isolation and subsequent quantification.
High-Resolution Gas Chromatography (HRGC)
High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns to achieve superior separation efficiency and resolution of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization may be employed to increase its volatility and thermal stability, although analysis on polar stationary phases is also feasible. The Kovats Retention Index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes. The NIST Mass Spectrometry Data Center reports a Kovats RI of 2425 for this compound on a standard polar column, providing a key parameter for its identification in complex chromatograms. nih.gov
Table 1: HRGC Parameters for this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Compound | This compound | nih.gov |
| Column Type | Capillary Column (Standard Polar Phase) | nih.gov |
| Kovats Retention Index (RI) | 2425 | nih.gov |
| Carrier Gas | Helium or Hydrogen (Typical) | phytojournal.com |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | botanyjournals.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. botanyjournals.com As components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
Table 2: Expected GC-MS Data for this compound
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV | phytojournal.com |
| Identification | Comparison of retention time and mass spectrum with library data (e.g., NIST) | botanyjournals.com |
| Quantification | Based on the integrated area of selected ions (SIM) or the total ion chromatogram (TIC) against a calibration curve | nih.gov |
| Expected Fragmentation | Loss of H₂O, cleavage of C-C bonds adjacent to OH groups, producing characteristic fragment ions | botanyjournals.com |
High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis
High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis and purification of compounds that are not suitable for GC due to low volatility or thermal instability, such as polyols. sigmaaldrich.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov
A gradient elution, typically with a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol, allows for the efficient separation of the target compound from a complex matrix. sigmaaldrich.combilkent.edu.tr The separated compound can be detected using various detectors, such as a UV detector (if the molecule contains a chromophore or is derivatized) or an evaporative light scattering detector (ELSD). For isolation purposes, analytical-scale methods can be transferred to semi-preparative or preparative HPLC systems to obtain pure fractions of the compound for further analysis, such as NMR spectroscopy. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. omicsonline.org It provides comprehensive information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum reveals the number of different proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms in the molecule. e-bookshelf.de Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
2D NMR: For a molecule with multiple stereocenters and overlapping signals like this compound, 2D NMR experiments are crucial for unambiguous assignments. omicsonline.org
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (H-C-C-H). e-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom. omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the carbon skeleton and assigning quaternary carbons. e-bookshelf.de
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close in space.
Table 3: Predicted NMR Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| C1 (CH₂) | ~5.0-5.2 (m), ~5.8-6.0 (dd) | ~112-115 | H1 → C2, C7 |
| C2 (C) | - | ~140-145 | - |
| C3 (CH-OH) | ~3.5-3.8 (m) | ~75-80 | H3 → C2, C4, C5, C9, C10 |
| C4 (CH₂) | ~1.5-1.7 (m) | ~30-35 | H4 → C3, C5, C6 |
| C5 (CH₂) | ~1.4-1.6 (m) | ~38-42 | H5 → C4, C6, C7 |
| C6 (C-OH) | - | ~72-76 | - |
| C7 (C-OH) | - | ~72-76 | - |
| C8 (CH₃) | ~1.2-1.3 (s) | ~25-30 | H8 → C6, C7 |
| C9 (CH₃) | ~1.1-1.2 (s) | ~25-30 | H9 → C2, C3, C10 |
| C10 (CH₃) | ~1.1-1.2 (s) | ~25-30 | H10 → C2, C3, C9 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for this compound (C₁₀H₂₀O₃) is 188.141245 Da. An experimental HRMS measurement confirming this value provides definitive evidence for the compound's elemental formula. nih.gov
Table 4: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O₃ | nih.gov |
| Calculated Exact Mass | 188.141245 Da | nih.gov |
| Measured Exact Mass | 188.14124450 Da | nih.gov |
| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer | nih.gov |
Infrared (IR) and Ultraviolet (UV) Spectroscopy
Infrared (IR) and Ultraviolet (UV) spectroscopy are instrumental in elucidating the molecular structure of compounds by probing the interaction of molecules with electromagnetic radiation. These techniques provide valuable information about the functional groups present and the electronic transitions within a molecule. For a complex acyclic terpene triol like this compound, IR and UV spectroscopy serve as crucial tools for its characterization and quantification in research settings.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the various functional groups within this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. The vapor phase IR spectrum of this compound displays several key absorption bands that confirm its structural features. nih.gov
The most prominent feature in the IR spectrum is a broad and strong absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl (-OH) groups. The presence of three hydroxyl groups in the molecule contributes to the intensity and broadness of this peak due to hydrogen bonding.
The spectrum also shows characteristic C-H stretching vibrations. The absorptions in the 3000-2850 cm⁻¹ range are attributed to the stretching of C-H bonds in the methyl and methylene (B1212753) groups of the octene backbone. The presence of the vinyl group (C=CH₂) is confirmed by the C-H stretching vibration typically observed around 3080 cm⁻¹.
Furthermore, the C=C stretching vibration of the terminal alkene group is expected to appear in the region of 1640-1680 cm⁻¹. The C-O stretching vibrations of the primary, secondary, and tertiary alcohol groups give rise to strong absorptions in the fingerprint region, typically between 1260 and 1000 cm⁻¹.
A detailed summary of the characteristic IR absorption bands for this compound is provided in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretching (Alcohol) |
| ~3080 | Medium | =C-H Stretching (Alkene) |
| 3000-2850 | Strong | C-H Stretching (Alkane) |
| 1640-1680 | Medium | C=C Stretching (Alkene) |
| 1260-1000 | Strong | C-O Stretching (Alcohol) |
Note: The exact wavenumbers may vary slightly depending on the specific experimental conditions and the physical state of the sample.
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV radiation promotes electrons from a lower energy molecular orbital to a higher energy one. Significant UV absorption occurs in molecules containing chromophores, which are typically unsaturated systems like conjugated dienes, aromatic rings, or carbonyl groups.
The structure of this compound lacks any significant chromophores that would lead to strong absorption in the standard UV-Vis range (200-800 nm). The only unsaturated functionality is an isolated carbon-carbon double bond (C=C) in the vinyl group. Isolated alkene moieties typically exhibit a weak π → π* transition at a wavelength below 200 nm.
Computational Chemistry and Molecular Modeling Studies
Conformation Analysis and Stereochemical Prediction
The conformational flexibility of 2,6-dimethyl-7-octene-2,3,6-triol, an acyclic molecule, is a key determinant of its physical and chemical properties. Conformational analysis involves identifying the molecule's stable spatial arrangements (conformers) and the energy barriers between them.
For acyclic systems like this triol, rotation around single carbon-carbon bonds gives rise to various conformers. edurev.inyoutube.comlibretexts.org The primary interactions influencing conformational stability include:
Torsional Strain: Arises from the repulsion between electron clouds of adjacent bonds. Staggered conformations, where substituents are maximally separated, are generally more stable than eclipsed conformations. libretexts.org
Steric Hindrance: Occurs when bulky groups are forced into close proximity. In this compound, the methyl and hydroxyl groups will significantly influence the preferred conformations to minimize steric clash.
Intramolecular Hydrogen Bonding: The presence of three hydroxyl groups creates the possibility for hydrogen bonds to form between them, which can stabilize specific folded conformations.
Stereochemical Prediction: The structure of this compound contains multiple stereocenters, meaning several stereoisomers can exist. Computational methods can be employed to predict the relative stabilities of these diastereomers and enantiomers. By calculating the ground-state energies of different stereoisomers, researchers can predict which forms are likely to be predominant.
A systematic conformational search using computational methods like molecular mechanics (MM) or more accurate quantum mechanical (QM) calculations would be necessary to map the potential energy surface of this compound. This would involve rotating each single bond systematically and calculating the energy of the resulting geometry to identify low-energy conformers.
Table 1: Theoretical Conformational Analysis Parameters
| Parameter | Description | Relevance to this compound |
| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | Key to distinguishing between staggered, eclipsed, and gauche conformations of the carbon backbone. |
| Torsional Energy | The energy associated with the rotation around a single bond. | Determines the energy barriers between different conformers and their relative populations at equilibrium. |
| Steric Energy | The energy contribution from non-bonded atoms approaching too closely. | High for conformations where the methyl and hydroxyl groups are in proximity. |
| Hydrogen Bond Energy | The stabilizing energy from the interaction between a hydrogen atom and an electronegative atom (oxygen). | Can significantly influence the preferred conformation by creating cyclic-like structures. |
Molecular Dynamics Simulations for Biological Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with biological systems. nih.govresearchgate.net Given that this compound has been identified in human blood plasma, understanding its potential interactions with proteins or cell membranes is of interest. ebi.ac.uk
An MD simulation of this triol would involve placing the molecule in a simulated environment, such as a water box or a lipid bilayer, and calculating the forces acting on each atom over time. This allows for the observation of how the molecule moves, changes conformation, and interacts with its surroundings.
Potential applications for this compound include:
Membrane Permeation Studies: Simulating the interaction of the triol with a model cell membrane could predict its ability to cross biological barriers. The amphiphilic nature of the molecule, with its hydrophobic carbon chain and hydrophilic hydroxyl groups, would likely result in specific orientations at the membrane interface.
Protein Binding Analysis: If a biological target for this compound were identified, MD simulations could elucidate the binding mechanism. This would involve docking the triol into the protein's active site and simulating the complex to assess the stability of the interaction and identify key intermolecular forces, such as hydrogen bonds and hydrophobic contacts.
Table 2: Parameters for a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Example Value/Setting | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | A set of parameters that defines the potential energy of the system. The choice depends on the molecular types involved. |
| Solvent Model | TIP3P, SPC/E | Explicit representation of water molecules to simulate an aqueous environment. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to observe the phenomena of interest. |
| Time Step | 2 fs | The interval at which forces and positions are updated. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and to model chemical reactions. nih.gov These methods can provide detailed insights into reaction pathways, transition states, and activation energies, which are difficult to determine experimentally.
For this compound, QC calculations could be used to investigate various potential reactions, such as:
Oxidation: The hydroxyl groups and the carbon-carbon double bond are susceptible to oxidation. QC calculations could model the reaction with various oxidizing agents to predict the most likely products and the reaction mechanism.
Dehydration: The loss of water from the triol to form alkenes is another plausible reaction. Computational modeling could identify the most favorable dehydration pathways and the structure of the transition states.
Esterification: The reaction of the hydroxyl groups with carboxylic acids to form esters could be modeled to understand the reaction's thermodynamics and kinetics.
By calculating the energies of reactants, products, and transition states, a potential energy profile for a given reaction can be constructed. This profile provides the activation energy, which is crucial for predicting the reaction rate.
Table 3: Key Outputs of Quantum Chemical Calculations for Reaction Mechanisms
| Calculated Property | Description | Significance for this compound |
| Optimized Geometries | The lowest energy structures of reactants, products, and transition states. | Provides precise bond lengths and angles for key species in a reaction. |
| Reaction Energy (ΔE) | The difference in energy between products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A higher activation energy corresponds to a slower reaction rate. |
| Vibrational Frequencies | The frequencies at which the atoms in a molecule vibrate. | Used to confirm that an optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). |
Future Research Directions and Potential Academic Applications
Elucidation of Broader Biological Roles and Mechanisms of Action
2,6-Dimethyl-7-octene-2,3,6-triol has been identified as a human metabolite, indicating its presence and potential role within the body's metabolic processes. nih.govresearchgate.net It is classified as a fatty alcohol, a group of compounds known to be involved in various physiological functions. nih.gov The broader class of terpenoids, to which this compound belongs, is known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.govresearchgate.net
Future research is poised to investigate the specific biological activities of this compound. Studies will likely focus on its potential to modulate cellular pathways. For instance, many terpenoids interact with cell membranes due to their lipophilic nature, and some can influence key signaling pathways like NF-κB, which is involved in inflammation. researchgate.netmdpi.com The multiple hydroxyl groups in this compound suggest it may have different solubility and interaction profiles compared to its non-hydroxylated parent compounds, potentially influencing its mechanism of action.
Investigations into its metabolic fate are also crucial. Understanding how it is synthesized and degraded in organisms will provide insights into its function. The biosynthesis of terpenoids generally follows the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgresearchgate.net The specific enzymatic processes that lead to the formation of this triol are a key area for future research.
Development of Targeted Synthetic Analogs and Derivatives
The development of synthetic analogs of natural products is a cornerstone of medicinal chemistry, often leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov The structure of this compound, with its multiple hydroxyl groups and a terminal double bond, offers several sites for chemical modification.
Future synthetic efforts could explore:
Esterification: The hydroxyl groups can be converted to esters, which can alter the compound's solubility and ability to cross cell membranes.
Glycosylation: Attaching sugar moieties to the hydroxyl groups could create glycosides, which may have different biological targets and bioavailability.
Modification of the carbon skeleton: Altering the length or branching of the carbon chain, or modifying the double bond, could lead to novel compounds with different biological activities.
The synthesis of such derivatives would enable structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and testing the biological activity of the resulting analogs, researchers can identify the key structural features responsible for any observed effects. This knowledge is critical for the rational design of new therapeutic agents or other functional molecules. nih.gov
Advanced Studies in Food Science and Oenology
Terpenoids are significant contributors to the aroma and flavor of many foods and beverages. researchgate.net They are responsible for the characteristic scents of many fruits, herbs, and spices. wikipedia.org this compound has been identified as a volatile compound in papaya (Carica papaya) and the herb Piper cubeba. chemfaces.com Its presence suggests it may contribute to the flavor profile of these plants.
In the context of oenology, the study of wine and winemaking, terpenoids play a crucial role in the varietal character of grapes and the final aroma of the wine. nih.govscispace.com While the presence of this compound in grapes has not been extensively documented, metabolomic studies of different grape cultivars have revealed a wide variety of terpenoids. acs.orgmdpi.com Future research could focus on:
Screening grape varieties: A targeted analysis of different grape cultivars could determine if this compound is a natural constituent of grapes and, if so, which varieties have the highest concentrations.
Impact of fermentation: The metabolic activity of yeasts and bacteria during fermentation can transform grape-derived precursors into a diverse array of aroma compounds. scispace.com Studies could investigate whether this compound is formed or modified during this process.
Sensory analysis: If found in wine, sensory panels could be used to determine the contribution of this compound to the wine's aroma and flavor profile.
Further Exploration in Pharmaceutical and Medicinal Chemistry Research
The therapeutic potential of terpenoids is vast, with many compounds from this class exhibiting promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov While direct pharmacological studies on this compound are limited, its structural relatives and the broader class of monoterpenoid polyols offer clues to its potential. nih.gov
Future pharmaceutical research could explore the following areas:
Antimicrobial activity: Given that many terpenoids have antimicrobial properties, this compound could be screened against a panel of pathogenic bacteria and fungi. nih.gov
Anti-inflammatory effects: As inflammation is a key factor in many chronic diseases, the anti-inflammatory potential of this triol could be investigated using in vitro and in vivo models. researchgate.net
Anticancer properties: Some terpenoids have shown cytotoxic activity against cancer cell lines. nih.gov Screening this compound for such activity could be a fruitful area of research.
Neuroprotective effects: Certain terpenes have demonstrated neuroprotective properties, and this could be another avenue of investigation for this compound. researchgate.net
The development of synthetic analogs, as discussed in section 8.2, would be integral to this research, allowing for the optimization of any promising therapeutic activities.
Integration into Advanced Metabolomics and Biomarker Discovery Initiatives
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding biological systems and for discovering biomarkers of disease. researchgate.netmdpi.com The identification of this compound as a human metabolite in the Human Metabolome Database (HMDB) positions it as a compound of interest for such studies. nih.gov
Future initiatives in this area could include:
Quantitative analysis in biological fluids: Developing sensitive and specific analytical methods to quantify the levels of this compound in blood, urine, or other biological samples.
Correlation with disease states: Comparing the levels of this metabolite in healthy individuals versus those with specific diseases to determine if it can serve as a biomarker for diagnosis or prognosis.
Metabolic pathway analysis: Integrating metabolomic data with genomic and proteomic data to understand the metabolic pathways in which this compound is involved and how these pathways are altered in disease. researchgate.net
The related compound, 2,6-dimethyl-7-octene-2,6-diol, has been suggested as a potential biomarker for the consumption of certain foods like alcoholic beverages and fruits. hmdb.ca A similar potential could exist for this compound, warranting further investigation into its sources and metabolic fate in humans.
Q & A
Q. What are the recommended handling and storage protocols for 2,6-Dimethyl-7-octene-2,3,6-triol in laboratory settings?
- Methodological Answer: Store the compound at < -15°C in airtight brown glass vials to prevent degradation . Ensure proper ventilation during handling, avoid skin/eye contact, and use PPE (gloves, lab coats). Contaminated materials should be decontaminated before disposal, and work areas should be free of food/drink .
Q. Which analytical techniques are validated for quantifying this compound in plant tissues?
- Methodological Answer: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) are preferred for quantification. In metabolomic studies, this compound was identified using untargeted profiling with VIP (Variable Importance in Projection) scores >1.5 and log2 fold-change analysis to assess accumulation differences (e.g., 4.2-fold increase in CK4H vs. CK samples) . Calibrate instruments using certified reference standards (purity >98%) .
Q. What natural sources yield this compound, and how is it extracted?
- Methodological Answer: The compound is isolated from Piper cubeba (cubeb pepper) and Vitis vinifera (grapevine) . Extraction typically involves solvent partitioning (e.g., ethanol or hexane) followed by silica gel chromatography. Confirm identity via NMR and compare retention times with authenticated standards .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities between this compound and its isomers (e.g., diols vs. triols)?
- Methodological Answer: Use high-resolution MS (HR-MS) to differentiate molecular formulas (e.g., C₁₀H₂₀O₃ vs. C₁₀H₁₈O₂ for diol isomers) . Nuclear Overhauser Effect (NOE) NMR experiments can resolve stereochemistry, particularly for hydroxyl group positioning. For example, 2,6-Dimethyl-7-octene-2,6-diol lacks the 3-hydroxyl group present in the triol variant .
Q. What experimental designs are optimal for studying this compound’s role in plant stress responses (e.g., browning)?
- Methodological Answer: Conduct time-series metabolomics on fresh-cut plant tissues (e.g., potato shreds) under controlled storage conditions. Measure triol accumulation via HPLC and correlate with enzymatic browning markers (e.g., polyphenol oxidase activity). In a study, this compound showed an 18.36-fold increase in CK4H vs. CK samples, suggesting a role in oxidative stress regulation . Pair with transcriptomics to identify linked biosynthetic genes.
Q. How do contradictions in accumulation data (e.g., upregulation vs. downregulation) arise across studies, and how can they be addressed?
- Methodological Answer: Discrepancies may stem from differences in plant genotypes, storage conditions, or extraction protocols. Apply multivariate statistical models (e.g., PCA or OPLS-DA) to isolate confounding variables . Replicate experiments under standardized conditions and validate using spike-in controls. For example, in , the triol’s accumulation trend contrasted with L-ascorbic acid, highlighting pathway-specific responses .
Q. What synthetic routes exist for this compound, and what are their yields?
- Methodological Answer: Semi-synthesis from linalool derivatives via epoxidation and hydroxylation has been reported, though yields are often low (<30%) . Optimize catalytic conditions (e.g., Sharpless asymmetric dihydroxylation) to enhance stereoselectivity. Characterization of intermediates by IR and ¹³C-NMR is critical to avoid byproducts like 2,6-Dimethyl-3,7-octadiene-2,6-diol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
